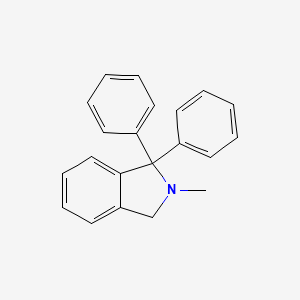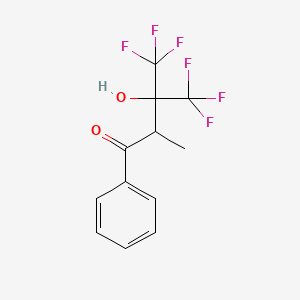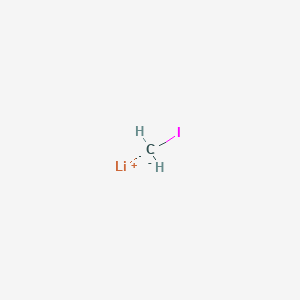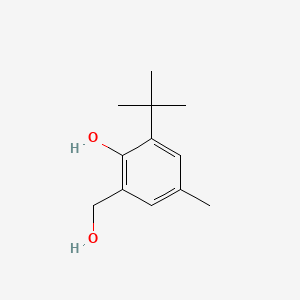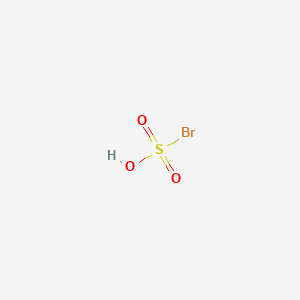
Sulfurobromidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sulfurobromidic acid can be synthesized through the reaction of sulfur trioxide with hydrogen bromide in liquid sulfur dioxide. The reaction conditions typically involve low temperatures to prevent the decomposition of the product .
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the synthesis method involving sulfur trioxide and hydrogen bromide in liquid sulfur dioxide can be adapted for industrial purposes. The key challenge in industrial production is maintaining the stability of the compound during and after synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Sulfurobromidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce bromine and sulfuric acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Specific reducing agents for this compound are less documented but may include common reductants used in inorganic chemistry.
Reaction Conditions: Reactions typically occur at low temperatures to prevent decomposition.
Major Products:
Oxidation Products: Bromine and sulfuric acid.
Substitution Products: Various brominated or sulfonated compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent in synthetic chemistry for introducing bromine and sulfur-containing functional groups.
Biology: Its derivatives may have applications in biological studies, particularly in understanding sulfur and bromine metabolism.
Medicine: While direct applications in medicine are limited, its derivatives could be explored for pharmaceutical purposes.
Industry: It may be used in the production of brominated and sulfonated compounds, which have various industrial applications.
Mecanismo De Acción
The mechanism by which sulfurobromidic acid exerts its effects involves its ability to donate bromine and sulfur-containing groups in chemical reactions. The molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of bromine and sulfuric acid. This reactivity is harnessed in various chemical processes to achieve desired transformations.
Comparación Con Compuestos Similares
Sulfuric Acid (H₂SO₄): A strong acid with similar sulfur-containing properties but lacks the bromine component.
Hydrobromic Acid (HBr): Contains bromine but lacks the sulfur component.
Sulfurous Acid (H₂SO₃): Another sulfur-containing acid but with different oxidation states and reactivity.
Uniqueness: Sulfurobromidic acid is unique due to its combination of bromine and sulfur in a single molecule, offering distinct reactivity patterns compared to other sulfur or bromine-containing acids. This uniqueness makes it valuable in specific chemical syntheses and applications where both bromine and sulfur functionalities are required.
Propiedades
Número CAS |
25275-22-3 |
|---|---|
Fórmula molecular |
BrHO3S |
Peso molecular |
160.98 g/mol |
Nombre IUPAC |
sulfurobromidic acid |
InChI |
InChI=1S/BrHO3S/c1-5(2,3)4/h(H,2,3,4) |
Clave InChI |
FVIRGMIYFJWRGC-UHFFFAOYSA-N |
SMILES canónico |
OS(=O)(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


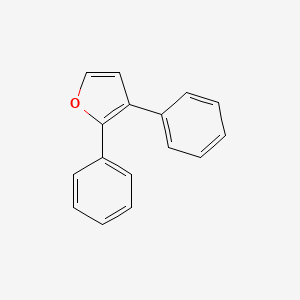
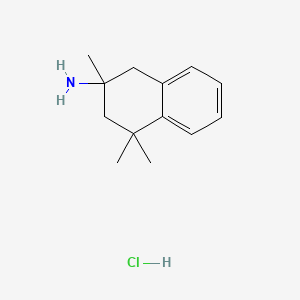
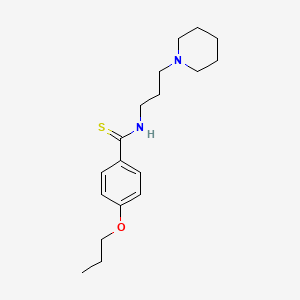
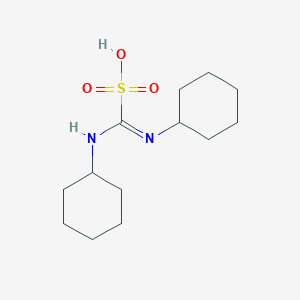
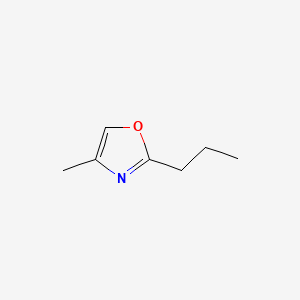
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
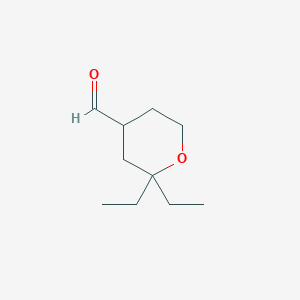
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
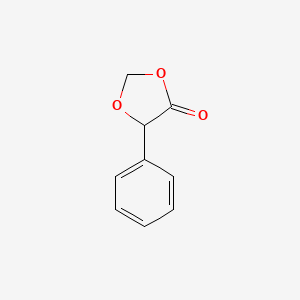
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
